Aqueous Solubility: >40-Fold Increase Over Blebbistatin and para-Nitroblebbistatin Enables High-Concentration Applications
para-Aminoblebbistatin exhibits drastically improved aqueous solubility compared to both blebbistatin and para-nitroblebbistatin. In 1 vol/vol% DMSO, the saturation concentration of para-aminoblebbistatin is 426 ± 1.7 µM, whereas blebbistatin is limited to 9.3 ± 0.7 µM and para-nitroblebbistatin to only 3.6 ± 0.2 µM under identical conditions [1]. This represents a >45-fold increase in solubility relative to blebbistatin and a >118-fold increase relative to para-nitroblebbistatin [1].
| Evidence Dimension | Aqueous solubility (saturation concentration) |
|---|---|
| Target Compound Data | 426 ± 1.7 µM |
| Comparator Or Baseline | Blebbistatin: 9.3 ± 0.7 µM; para-Nitroblebbistatin: 3.6 ± 0.2 µM |
| Quantified Difference | >45-fold higher than blebbistatin; >118-fold higher than para-nitroblebbistatin |
| Conditions | 1 vol/vol% DMSO in assay buffer, room temperature |
Why This Matters
Superior solubility prevents precipitation and enables reliable dosing at the higher concentrations required for many in vitro and in vivo myosin II inhibition experiments, eliminating a major source of experimental variability.
- [1] Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2016). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative. Scientific Reports, 6, 26141. View Source
